molecular formula C13H13F3N2O4 B6225205 2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid CAS No. 2196957-96-5

2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid

Cat. No. B6225205
M. Wt: 318.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid (2-AMTPA) is an organic compound belonging to the class of carboxylic acids. It has a molecular weight of 253.2 g/mol and is a white crystalline solid at room temperature and pressure. It is soluble in water, ethanol, and methanol, and moderately soluble in chloroform and acetone. 2-AMTPA has a wide range of applications in scientific research and is used in a variety of laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid' involves the reaction of 2-acetamido-5-(trifluoromethyl)benzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the activated ester intermediate. This intermediate is then reacted with 2-methylacetic acid in the presence of a base to yield the final product.

Starting Materials
2-acetamido-5-(trifluoromethyl)benzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), 2-methylacetic acid, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve 2-acetamido-5-(trifluoromethyl)benzoic acid (1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv), and N-hydroxysuccinimide (NHS) (1.1 equiv) in dry dichloromethane (DCM)., Step 2: Stir the reaction mixture at room temperature for 1 hour to form the activated ester intermediate., Step 3: Add 2-methylacetic acid (1.2 equiv) and a base (e.g. triethylamine) (2.0 equiv) to the reaction mixture., Step 4: Stir the reaction mixture at room temperature for 16 hours., Step 5: Quench the reaction by adding water and extract the product with ethyl acetate., Step 6: Purify the product by column chromatography or recrystallization.

Scientific Research Applications

2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid is widely used in scientific research, particularly in the areas of biochemistry and molecular biology. It is used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes. It has also been used in the study of the structure and function of proteins, as well as in the development of drugs and other pharmaceuticals.

Mechanism Of Action

2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid acts as an inhibitor of enzymes, such as proteases and phosphatases. It binds to the active site of the enzyme, blocking the active site and preventing the enzyme from performing its normal function. This inhibition can be used to study the structure and function of the enzyme, as well as to develop drugs and other pharmaceuticals.

Biochemical And Physiological Effects

2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and has been used in the study of the structure and function of proteins. It has also been used in the development of drugs and other pharmaceuticals. In addition, 2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid has been shown to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid has a number of advantages for laboratory experiments. It is easily synthesized, has a wide range of applications in scientific research, and is relatively non-toxic. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the structure and function of proteins. However, 2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid also has some limitations for laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to purify.

Future Directions

There are a number of potential future directions for the use of 2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid in scientific research. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development and other pharmaceuticals. In addition, further research could be conducted on its mechanism of action, as well as its potential toxicity. Finally, further research could be conducted on its potential uses in other areas of scientific research, such as biotechnology and nanotechnology.

properties

CAS RN

2196957-96-5

Product Name

2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid

Molecular Formula

C13H13F3N2O4

Molecular Weight

318.2

Purity

95

Origin of Product

United States

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